molecular formula C20H19N B8579879 [1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)- CAS No. 201283-64-9

[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-

Cat. No.: B8579879
CAS No.: 201283-64-9
M. Wt: 273.4 g/mol
InChI Key: BXUAFUUORXLPGS-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)- is a useful research compound. Its molecular formula is C20H19N and its molecular weight is 273.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

201283-64-9

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

3,4-dimethyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C20H19N/c1-15-8-11-20(14-16(15)2)21-19-12-9-18(10-13-19)17-6-4-3-5-7-17/h3-14,21H,1-2H3

InChI Key

BXUAFUUORXLPGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 liter round bottomed flask equipped with a mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 166.48 grams (1.02 mole) of N-(3,4-dimethylphenyl)acetamide, 233.1 gram (1.02 mole) of 4-bromobiphenyl, 7.5 grams (0.03 mole) of cupric sulfate pentahydrate, 165.86 grams (1.2 moles) of potassium carbonate, and 20 milliliters of tridecane solvent. The resulting reaction mixture was then heated rapidly over a period of about thirty minutes to a temperature of 230° C. (Centigrade) and allowed to proceed for 14 hours at this temperature. The reaction was then allowed to cool to 80° C. and 800 milliliters of denatured alcohol and 165.5 grams (2.95 moles) of flake potassium hydroxide were added. The reaction mixture was then reheated to reflux for 3 hours to complete the amide hydrolysis. The reaction mixture was then cooled to room temperature, about 25° C., and added rapidly to 2 liters of deionized water to provoke precipitation. The intermediate product was filtered and washed liberally with deionized water. The resulting wet cake was taken up in 1 liter of hot isooctane and water was removed by azeotropic distillation. The intermediate product was decolorized by adding 45 grams of Alcoa CG-20 alumina and stirring at reflux for 3 hours. The intermediate product was then recrystallized on cooling to room temperature and was isolated by vacuum filtration. An off-white powder of weight 202.2 grams (74 percent) resulted, suitable for use in the following Example II reaction. Purity of this intermediate product was about 97 to about 99.5 percent as determined by high performance liquid chromatography.
Quantity
166.48 g
Type
reactant
Reaction Step One
Quantity
233.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric sulfate pentahydrate
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
165.86 g
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
165.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
denatured alcohol
Quantity
800 mL
Type
solvent
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight

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